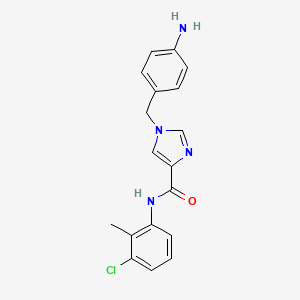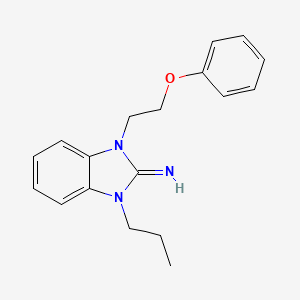![molecular formula C15H16N2O2 B12496174 N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B12496174.png)
N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(3-ヒドロキシベンジル)アミノ]フェニル}アセトアミドは、様々な科学分野における潜在的な応用で知られる化学化合物です。これは、アミノフェニルアセトアミド構造にヒドロキシベンジル基が付加されていることを特徴としています。この化合物は、その独特の化学的性質と潜在的な生物学的活性のために注目されています。
準備方法
合成経路と反応条件
N-{4-[(3-ヒドロキシベンジル)アミノ]フェニル}アセトアミドの合成は、通常、3-ヒドロキシベンジルアミンと4-ニトロフェニルアセトアミドを特定の条件下で反応させることから始まります。反応は通常、エタノールまたはメタノールなどの適切な溶媒と、パラジウム炭素(Pd/C)などの触媒の存在下で行われます。反応混合物を特定の温度、通常80〜100℃に加熱し、数時間撹拌して、反応物が目的の生成物に完全に変換されるようにします。
工業生産方法
工業的な設定では、N-{4-[(3-ヒドロキシベンジル)アミノ]フェニル}アセトアミドの生産には、同様の合成経路を使用するより大規模な反応が関与することがあります。このプロセスは、温度、圧力、反応時間などの反応パラメータを調整することで、より高い収率と純度を実現するように最適化できます。さらに、再結晶またはクロマトグラフィーなどの精製技術を用いて最終生成物を単離することができます。
化学反応の分析
反応の種類
N-{4-[(3-ヒドロキシベンジル)アミノ]フェニル}アセトアミドは、以下を含む様々な化学反応を受けることができます。
酸化: ヒドロキシベンジル基は、対応するキノンまたは他の酸化された誘導体に変換されるように酸化することができます。
還元: 存在する場合、ニトロ基は適切な条件下でアミノ基に還元することができます。
置換: 化合物中の芳香環は、求電子置換反応または求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウム(NaBH4)または触媒的水素化などの還元剤を使用することができます。
置換: ハロゲン(例えば、臭素、塩素)または求核剤(例えば、アミン、チオール)などの試薬を適切な条件下で使用することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシベンジル基の酸化によりキノンが生成される場合があり、ニトロ基の還元によりアミノ誘導体が生成される場合があります。
科学的研究の応用
N-{4-[(3-ヒドロキシベンジル)アミノ]フェニル}アセトアミドは、以下を含むいくつかの科学研究における応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 抗菌、抗酸化、抗炎症特性などの潜在的な生物学的活性を調査されています。
医学: 様々な疾患の治療のための薬剤候補として、その潜在的な治療的応用が探求されています。
工業: 新しい材料の開発に利用され、医薬品やその他の化学品の生産における中間体として使用されます。
作用機序
N-{4-[(3-ヒドロキシベンジル)アミノ]フェニル}アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。ヒドロキシベンジル基は、酵素または受容体と相互作用し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の応用とコンテキストによって異なります。
類似の化合物との比較
類似の化合物
N-{4-[(3-エトキシ-2-ヒドロキシベンジル)アミノ]フェニル}アセトアミド: ヒドロキシ基の代わりにエトキシ基を持つ類似の構造。
N-{4-[(3-メトキシベンジル)アミノ]フェニル}アセトアミド: ヒドロキシ基の代わりにメトキシ基を含む。
N-{4-[(3-クロロベンジル)アミノ]フェニル}アセトアミド: ヒドロキシ基の代わりにクロロ基を特徴とする。
ユニークさ
N-{4-[(3-ヒドロキシベンジル)アミノ]フェニル}アセトアミドは、特定の化学的および生物学的性質を与えるヒドロキシベンジル基の存在により、ユニークです。
類似化合物との比較
Similar Compounds
N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide: Similar structure with an ethoxy group instead of a hydroxy group.
N-{4-[(3-methoxybenzyl)amino]phenyl}acetamide: Contains a methoxy group instead of a hydroxy group.
N-{4-[(3-chlorobenzyl)amino]phenyl}acetamide: Features a chloro group instead of a hydroxy group.
Uniqueness
N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide is unique due to the presence of the hydroxybenzyl group, which imparts specific chemical and biological properties
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
N-[4-[(3-hydroxyphenyl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O2/c1-11(18)17-14-7-5-13(6-8-14)16-10-12-3-2-4-15(19)9-12/h2-9,16,19H,10H2,1H3,(H,17,18) |
InChIキー |
XAZXXRCCQVZBCK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)](/img/structure/B12496093.png)
![N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyacetamide](/img/structure/B12496094.png)
![4-[(E)-piperidin-1-yldiazenyl]benzoic acid](/img/structure/B12496098.png)
![2-(2-Hydroxy-3-methylphenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12496118.png)


![2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12496138.png)
![8-[(2-ethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12496147.png)
![5-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496150.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![5-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496160.png)
![Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496163.png)
![N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12496186.png)

